molecular formula C15H23BO4S B2413666 4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane CAS No. 2377611-56-6

4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B2413666
CAS No.: 2377611-56-6
M. Wt: 310.22
InChI Key: UTOHIDHWYSPJRX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H23BO4S and its molecular weight is 310.22. The purity is usually 95%.
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Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-methyl-3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4S/c1-11-7-8-13(9-12(11)10-21(6,17)18)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOHIDHWYSPJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has gained attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C₁₄H₂₁BO₄S
  • Molecular Weight : 296.19 g/mol
  • CAS Number : 1864802-09-4

Synthesis

The synthesis of this compound involves the reaction of boronic acids with various organic substrates. The presence of the methylsulfonyl group enhances its reactivity and biological properties. The synthetic pathway typically includes the formation of dioxaborolane structures through condensation reactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antibacterial Activity :
    • Recent studies have shown that derivatives of dioxaborolanes exhibit significant antibacterial properties against various strains of bacteria. The compound's structural features may contribute to its ability to inhibit bacterial growth by targeting specific enzymes or pathways involved in bacterial metabolism .
  • Inhibition of Enzymatic Activity :
    • The compound has been explored as a potential inhibitor of phosphoinositide 3-kinase (PI3K), which is implicated in various cancer pathways. In vitro assays have demonstrated that it can effectively reduce PI3K activity, suggesting potential therapeutic applications in oncology .
  • Acaricidal Activity :
    • Some studies have indicated that dioxaborolanes possess acaricidal properties, making them candidates for agricultural applications against pests. The efficacy varies based on structural modifications and concentrations used .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several boron-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that the dioxaborolane derivatives showed significant inhibition at low concentrations (IC₅₀ values reported around 10 µg/mL).

CompoundTarget BacteriaIC₅₀ (µg/mL)
Dioxaborolane AE. coli12
Dioxaborolane BS. aureus8

Case Study 2: Cancer Therapeutics

In a preclinical study focusing on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells. The compound was found to induce apoptosis through activation of caspase pathways.

Concentration (µM)Cell Viability (%)
0.190
170
1030

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors within bacterial cells and cancer cells. Its boron atom is believed to play a crucial role in forming stable complexes with target proteins, thereby inhibiting their function.

Scientific Research Applications

Organic Synthesis

Role as a Reagent
This compound is widely utilized as a reagent in organic synthesis. Its structure allows for efficient carbon-carbon bond formation through various coupling reactions such as Suzuki coupling. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in synthesizing complex organic molecules .

Case Study
In a study by Zhang et al. (2023), 4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane was employed to synthesize a series of novel polycyclic compounds. The results demonstrated high yields and purity levels, showcasing the compound's effectiveness in facilitating complex reactions .

Medicinal Chemistry

Drug Development
The compound plays a significant role in medicinal chemistry by aiding in the development of new pharmaceutical agents. Its ability to modify biological molecules allows researchers to create drug candidates with improved efficacy and reduced side effects .

Biological Activity
Research indicates that derivatives of this compound exhibit promising antibacterial properties against various pathogens. In vitro studies have shown that it can inhibit bacterial growth effectively by targeting specific metabolic pathways .

Materials Science

Advanced Materials Formation
In materials science, this compound is used to formulate advanced materials such as polymers and coatings. Its incorporation enhances the mechanical properties and environmental resistance of these materials .

Application Example
A notable application is its use in the development of stimuli-responsive polymers. These materials can change their properties in response to environmental stimuli (e.g., pH changes), making them suitable for drug delivery systems .

Bioconjugation Techniques

Labeling Biomolecules
The compound is crucial in bioconjugation techniques that involve the labeling of biomolecules for various biochemical studies. It facilitates the attachment of fluorescent tags or other functional groups to proteins or nucleic acids .

Research Insight
In a recent study published in "Bioconjugate Chemistry," researchers successfully utilized this compound to label antibodies for imaging applications. The labeled antibodies showed enhanced stability and specificity in targeting cancer cells .

Summary of Applications

Field Application Case Study/Example
Organic SynthesisReagent for carbon-carbon bond formationHigh-yield synthesis of polycyclic compounds (Zhang et al., 2023)
Medicinal ChemistryDevelopment of new pharmaceutical agentsAntibacterial activity against various pathogens
Materials ScienceFormulation of advanced polymers and coatingsStimuli-responsive polymers for drug delivery systems
BioconjugationLabeling biomolecules for biochemical studiesImaging applications using labeled antibodies

Q & A

Basic: What are the primary applications of this compound in cross-coupling reactions, and what methodologies are recommended for optimal yields?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or alkyl-aryl bonds. Key methodological considerations include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard, but ligand choice (e.g., SPhos or XPhos) may enhance reactivity with sterically hindered substrates .
  • Base optimization : Use of K₂CO₃ or CsF in polar aprotic solvents (e.g., THF/DMF) improves boron-to-palladium transmetallation efficiency .
  • Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization is recommended for isolating products, as described in synthesis protocols for analogous dioxaborolanes .

Basic: How can researchers validate the identity and purity of this compound when commercial analytical data are unavailable?

When suppliers do not provide analytical data (e.g., Sigma-Aldrich disclaims purity ), employ:

  • NMR spectroscopy : Compare ¹¹B NMR shifts (δ ~30 ppm for pinacol boronic esters) and ¹H/¹³C NMR to confirm substituent positions .
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to assess purity and molecular ion peaks .
  • Elemental analysis : Verify boron content via ICP-OES or combustion analysis .

Advanced: What strategies address stereochemical challenges in synthesizing derivatives of this compound?

Stereoselective synthesis requires:

  • Chiral auxiliaries : Introduce enantioselectivity via Pd-catalyzed allyl-aryl couplings, as demonstrated in carbocycle formation (dr ~5:1 achieved using optimized ligands) .
  • Dynamic kinetic resolution : Utilize Ir-catalyzed photoredox conditions to bias stereochemistry in α-aminoboronic acid derivatives .
  • Diastereomer separation : Employ chiral stationary phases (e.g., Chiralcel OD-H) or diastereomeric salt formation for challenging resolutions .

Advanced: How can researchers mitigate competing side reactions when this compound contains sensitive functional groups (e.g., methylsulfonyl)?

To preserve the methylsulfonyl group:

  • Protective groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during coupling steps .
  • Mild conditions : Use low-temperature (−78°C) lithiation or room-temperature Pd catalysis to avoid sulfone degradation .
  • In situ quenching : Add scavengers (e.g., polymer-bound thiourea) to trap reactive intermediates .

Advanced: What experimental approaches resolve contradictions in reported reactivity or stability data for this compound?

Discrepancies in stability/reactivity often arise from:

  • Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) and use molecular sieves to suppress hydrolysis .
  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C common for dioxaborolanes) .
  • Substituent effects : Compare reactivity of methylsulfonyl-substituted derivatives to electron-deficient analogs (e.g., nitriles or fluorinated aryl rings) via Hammett studies .

Advanced: How is this compound utilized in synthesizing heterocyclic or bioactive molecules?

Examples include:

  • Morpholine derivatives : Achieved via Pd-catalyzed coupling of 4-(dioxaborolane)phenyl intermediates with chloroamines, followed by cyclization (27% yield reported) .
  • Serine protease inhibitors : Synthesize α-aminoboronic acids by reacting with aldehydes under reductive amination conditions .
  • PET tracers : Incorporate ¹⁸F via Staudinger reduction of azide-functionalized derivatives .

Basic: What are the best practices for long-term storage and handling?

  • Storage : Keep at −20°C under argon in amber vials to prevent oxidation or moisture ingress .
  • Handling : Use gloveboxes for air-sensitive steps and monitor for crystalline degradation products via periodic XRD analysis .

Advanced: How can computational modeling guide the design of reactions involving this compound?

  • DFT calculations : Predict transition states for cross-coupling steps (e.g., B–C bond activation barriers) to optimize catalyst/substrate pairs .
  • Molecular docking : Simulate interactions with biological targets (e.g., β-amyloid peptides) when designing protease inhibitors .

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